molecular formula C15H15NO4 B1452841 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine CAS No. 1187168-09-7

2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Cat. No.: B1452841
CAS No.: 1187168-09-7
M. Wt: 273.28 g/mol
InChI Key: NRUCRVKVQXBLCZ-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine” seems to be a derivative of 2,3-Dimethoxybenzoyl chloride . The 2,3-Dimethoxybenzoyl chloride has a molecular weight of 200.62 .


Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was performed using TEA as a base and THF as a solvent . 2,3-Dimethoxybenzamides were obtained in yields of 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxybenzoyl chloride, a related compound, has a molecular formula of C9H9ClO3 . Its average mass is 200.619 Da and its monoisotopic mass is 200.024017 Da .


Chemical Reactions Analysis

The synthesis of 2,3-Dimethoxybenzamides involved the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives . This reaction was facilitated by using TEA as a base and THF as a solvent .

Scientific Research Applications

Antitumor Activity and Topoisomerase-I Targeting

Compounds structurally related to 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine, such as 5H-8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxydibenzo[c,h][1,6]naphthyridin-6-one, have shown potent topoisomerase-I targeting activity and pronounced antitumor activity. This suggests that similar compounds could potentially be explored for their anticancer properties (Singh et al., 2003).

Antitumor and Enzyme Inhibition

Another related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has shown significant activity against certain types of cancer and acts as a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase (Grivsky et al., 1980). This suggests potential applications in the development of chemotherapeutic agents.

Synthesis of Acridone Alkaloids

Research involving the synthesis of new acridone alkaloids from methyl 6-amino-2,3-dimethoxybenzoate highlights the versatility of dimethoxybenzoyl compounds in synthetic organic chemistry, potentially leading to the discovery of new molecules with biological activity (Reisch et al., 1990).

Radical Zwitterions Formation

The study of radical zwitterions formation from methoxylated benzoic acids, including dimethoxybenzoic acids, provides valuable insights into the reactivity and stability of these compounds, which could be relevant in the development of new materials or in understanding their behavior in biological systems (Steenken et al., 1977).

Safety and Hazards

The safety data sheet for 2,3-Dimethoxybenzoyl chloride, a related compound, classifies it as having acute toxicity when ingested (Category 4, H302) and causing skin irritation (Category 2, H315) .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-12-8-4-6-10(15(12)20-3)14(17)11-7-5-9-13(16-11)19-2/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUCRVKVQXBLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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